4-(1,3-benzodioxol-5-ylmethyl)-N-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-oxopiperazine-1-carboxamide
Overview
Description
“4-(1,3-benzodioxol-5-ylmethyl)-N-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-oxopiperazine-1-carboxamide” is a complex organic compound that features a benzodioxole moiety, a triazole ring, and a piperazine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the triazole ring: This can be synthesized via the Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the piperazine ring: This can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling reactions: The final compound can be formed by coupling the benzodioxole, triazole, and piperazine intermediates using appropriate reagents and conditions.
Industrial Production Methods
Industrial production would scale up these reactions using optimized conditions to ensure high yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxole moiety can undergo oxidation reactions.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or sulfonates.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the benzodioxole moiety might yield carboxylic acids or aldehydes.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its structural features.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-benzodioxol-5-ylmethyl)-N-(5-methyl-1,2,4-triazol-3-yl)-3-oxopiperazine-1-carboxamide
- 4-(1,3-benzodioxol-5-ylmethyl)-N-(5-ethyl-1,2,4-triazol-3-yl)-3-oxopiperazine-1-carboxamide
Uniqueness
The unique combination of the benzodioxole, triazole, and piperazine moieties in “4-(1,3-benzodioxol-5-ylmethyl)-N-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-oxopiperazine-1-carboxamide” might confer distinct biological activities or chemical properties compared to similar compounds.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-oxopiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4/c1-3-15-19-17(21-22(15)2)20-18(26)24-7-6-23(16(25)10-24)9-12-4-5-13-14(8-12)28-11-27-13/h4-5,8H,3,6-7,9-11H2,1-2H3,(H,20,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDUWSQNGBWOAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C)NC(=O)N2CCN(C(=O)C2)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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